molecular formula C19H12Cl4N4S2 B12675178 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine CAS No. 3602-12-8

4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine

Cat. No.: B12675178
CAS No.: 3602-12-8
M. Wt: 502.3 g/mol
InChI Key: VUXXVYNJUYORBR-UHFFFAOYSA-N
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Description

4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridazine derivatives with 3,4-dichlorobenzylthiol under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-d]pyridazine derivatives with different substituents. Examples include:

  • 4,7-Bis((3,4-dimethylbenzyl)thio)-1H-imidazo(4,5-d)pyridazine
  • 4,7-Bis((3,4-difluorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine

Uniqueness

The uniqueness of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

3602-12-8

Molecular Formula

C19H12Cl4N4S2

Molecular Weight

502.3 g/mol

IUPAC Name

4,7-bis[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine

InChI

InChI=1S/C19H12Cl4N4S2/c20-12-3-1-10(5-14(12)22)7-28-18-16-17(25-9-24-16)19(27-26-18)29-8-11-2-4-13(21)15(23)6-11/h1-6,9H,7-8H2,(H,24,25)

InChI Key

VUXXVYNJUYORBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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